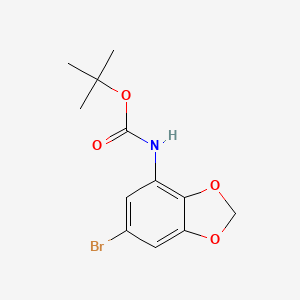
tert-butyl N-(6-bromo-1,3-benzodioxol-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(6-bromo-1,3-dioxaindan-4-yl)carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a 6-bromo-1,3-dioxaindan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-bromo-1,3-dioxaindan-4-yl)carbamate typically involves the protection of an amine group with a tert-butyl carbamate (Boc) group. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(6-bromo-1,3-dioxaindan-4-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) to yield the free amine.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Deprotection: Strong acids like TFA are used to remove the Boc group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(6-bromo-1,3-dioxaindan-4-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound can be used to study the effects of brominated indane derivatives on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents .
Industry: In the industrial sector, tert-butyl N-(6-bromo-1,3-dioxaindan-4-yl)carbamate can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(6-bromo-1,3-dioxaindan-4-yl)carbamate involves its interaction with specific molecular targets. The Boc group provides protection to the amine, allowing for selective reactions at other sites. Upon deprotection, the free amine can interact with various biological targets, potentially affecting cellular pathways and processes .
Comparison with Similar Compounds
- tert-Butyl N-(6-bromohexyl)carbamate
- tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
- tert-Butyl 6-bromo-1H-indole-1-carboxylate
Uniqueness: tert-Butyl N-(6-bromo-1,3-dioxaindan-4-yl)carbamate is unique due to its specific structural features, including the 1,3-dioxaindan moiety. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C12H14BrNO4 |
|---|---|
Molecular Weight |
316.15 g/mol |
IUPAC Name |
tert-butyl N-(6-bromo-1,3-benzodioxol-4-yl)carbamate |
InChI |
InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(15)14-8-4-7(13)5-9-10(8)17-6-16-9/h4-5H,6H2,1-3H3,(H,14,15) |
InChI Key |
IGPAIGIOTXREKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C(=CC(=C1)Br)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















